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molecular formula C9H16O4 B1266440 tert-Butyl ethyl malonate CAS No. 32864-38-3

tert-Butyl ethyl malonate

Cat. No. B1266440
M. Wt: 188.22 g/mol
InChI Key: OCOBFMZGRJOSOU-UHFFFAOYSA-N
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Patent
US08039463B2

Procedure details

tert-butanol (2.8 mL, 37.8 mmol) was added to a stirred solution of malonic acid monoethyl ester (5 g, 37.8 mmol) in acetonitrile (45 mL). DCC (8.58 g, 41.6 mmol) dissolved in acetonitrile (5 mL) was added dropwise with stirring over a period of 2 hours. The reaction mixture was filtered and the filtrate was concentrated to afford 4.72 g (66%) of malonic acid tert-butyl ester ethyl ester. LCMS: 189.11 (M+1)+ 93.4%, 1H NMR: (CDCl3): δ 4.2 (q, 2H), 3.3 (s, 2H), 1.4 (s, 9H), 1.3 (t, 3H).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
8.58 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[CH2:6]([O:8][C:9](=[O:14])[CH2:10][C:11](O)=[O:12])[CH3:7].C1CCC(N=C=NC2CCCCC2)CC1>C(#N)C>[CH2:6]([O:8][C:9](=[O:14])[CH2:10][C:11]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:12])[CH3:7]

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(CC(=O)O)=O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
8.58 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.72 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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